REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][C:6]1[O:7][CH2:8][CH2:9][S:10][C:11]=1[C:12]([OH:14])=O.[NH2:15][C:16]1[CH:17]=[CH:18][C:19]([Cl:28])=[C:20]([CH:27]=1)[C:21]([O:23][CH:24]([CH3:26])[CH3:25])=[O:22].C(N(CC)CC)C>C(Cl)Cl>[Cl:28][C:19]1[CH:18]=[CH:17][C:16]([NH:15][C:12]([C:11]2[S:10][CH2:9][CH2:8][O:7][C:6]=2[CH3:5])=[O:14])=[CH:27][C:20]=1[C:21]([O:23][CH:24]([CH3:26])[CH3:25])=[O:22]
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Name
|
|
Quantity
|
6.5 g
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC=1OCCSC1C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC(=C(C(=O)OC(C)C)C1)Cl
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Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
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The mixture was stirred at 35°-40° C. for 4 hours, during which the solid
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
completely dissolved
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated under reduced pressure at about 35° C.
|
Type
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CUSTOM
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Details
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to remove hydrogen chloride, sulfur dioxide and unreacted thionyl chloride
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Type
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DISSOLUTION
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Details
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was dissolved in methylene chloride (50 ml)
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Type
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TEMPERATURE
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Details
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The solution was chilled in ice
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Type
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ADDITION
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Details
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The addition
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Type
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WAIT
|
Details
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was carried out over about 2 hours
|
Duration
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2 h
|
Type
|
WAIT
|
Details
|
after which the reaction mixture was left
|
Type
|
STIRRING
|
Details
|
stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C=C1)NC(=O)C1=C(OCCS1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |